Fendosal

Übersicht

Beschreibung

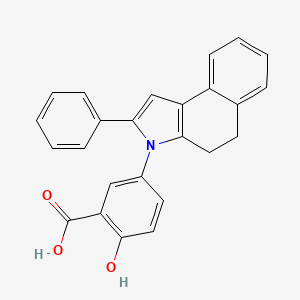

Fendosal is a non-narcotic analgesic and non-steroidal anti-inflammatory drug . It has greater analgesic and inflammatory responses than aspirin but with less gastrointestinal toxicity .

Synthesis Analysis

Fendosal can be produced through many synthetic methods . One of the reaction routes involves beta-tetralone reacting with pyrrolidine to produce enamine, which is then condensed with phenacyl bromide in the presence of DMF to produce 1-phenacyl-2-tetralone. This diketone is then cyclized with 5-aminosalycilic acid in refluxing acetic acid .

Molecular Structure Analysis

The molecular formula of Fendosal is C25H19NO3 . Its average mass is 381.423 Da and its mono-isotopic mass is 381.136505 Da .

Chemical Reactions Analysis

The sensitivity analysis of a system of chemical reactions consists in the problem of determining the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations .

Physical And Chemical Properties Analysis

Fendosal has a molecular formula of C25H19NO3 . Its average mass is 381.423 Da and its mono-isotopic mass is 381.136505 Da .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Agent

Fendosal is a potent non-steroidal anti-inflammatory agent . It has been compared with aspirin in several anti-inflammatory bioassay procedures . The results indicate that Fendosal has an anti-inflammatory activity 1.4 times greater than aspirin in carrageenan-induced rat paw edema .

Analgesic Compound

Fendosal is also a non-narcotic analgesic . It has a greater analgesic response than aspirin . This means it can be used to relieve pain without the risk of addiction.

Antipyretic Action

Non-steroidal anti-inflammatory drugs like Fendosal have antipyretic actions . This means they can reduce fever.

Platelet-Inhibitory Actions

Fendosal, like other non-steroidal anti-inflammatory drugs, has platelet-inhibitory actions . This means it can prevent blood clots.

Prostaglandin Synthesis Inhibitor

Fendosal acts by blocking the synthesis of prostaglandins . It inhibits cyclooxygenase, which converts arachidonic acid to cyclic endoperoxides, precursors of prostaglandins . This makes it useful in managing conditions where prostaglandins play a role.

Lower Gastrointestinal Toxicity

Compared to aspirin, Fendosal has less gastrointestinal toxicity . This makes it a safer option for long-term use or for individuals with gastrointestinal issues.

Safety and Hazards

Wirkmechanismus

Target of Action

Mode of Action

Biochemical Pathways

Given its role as a non-steroidal anti-inflammatory agent, it is likely that fendosal affects pathways related to inflammation and pain sensation

Pharmacokinetics

It is known that fendosal is orally active , suggesting that it can be absorbed through the gastrointestinal tract. More research is needed to fully understand the pharmacokinetics of Fendosal.

Result of Action

Fendosal has been shown to have potent anti-inflammatory and analgesic effects . In bioassay procedures, Fendosal demonstrated an anti-inflammatory activity 1.4 times greater than aspirin in carrageenan-induced rat paw edema . Furthermore, Fendosal was found to be 6.9 to 9.5 times more active than aspirin in the prophylactic and therapeutic adjuvant-induced polyarthritis models of chronic inflammation . The analgesic activity of Fendosal is considered superior to that of aspirin, with the advantage of a prolonged duration of action .

Eigenschaften

IUPAC Name |

2-hydroxy-5-(2-phenyl-4,5-dihydrobenzo[e]indol-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19NO3/c27-24-13-11-18(14-21(24)25(28)29)26-22-12-10-16-6-4-5-9-19(16)20(22)15-23(26)17-7-2-1-3-8-17/h1-9,11,13-15,27H,10,12H2,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWWPSYXSLJRBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(N2C3=CC(=C(C=C3)O)C(=O)O)C4=CC=CC=C4)C5=CC=CC=C51 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201811 | |

| Record name | Fendosal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fendosal | |

CAS RN |

53597-27-6 | |

| Record name | Fendosal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53597-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fendosal [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053597276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fendosal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fendosal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENDOSAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z709558TZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

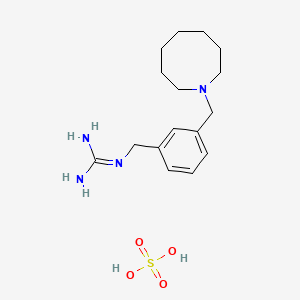

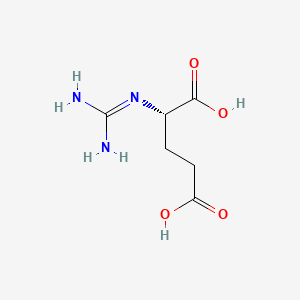

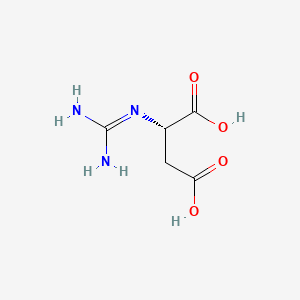

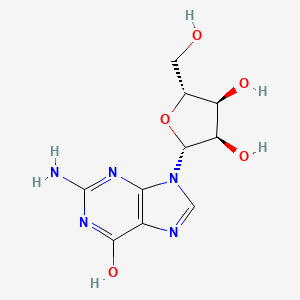

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of 5-(4,5-dihydro-2-phenylbenz[e]indol-3-yl)salicylic acid (fendosal)?

A: Like aspirin, 5-(4,5-dihydro-2-phenylbenz[e]indol-3-yl)salicylic acid (fendosal) is a non-narcotic, nonsteroidal anti-inflammatory drug (NSAID) with analgesic properties. While its precise mechanism is not fully elucidated in these papers, NSAIDs typically work by inhibiting the production of prostaglandins, which are involved in pain and inflammation. [, ]

Q2: How does the analgesic effect of fendosal compare to aspirin?

A: Studies show that fendosal, at certain doses, demonstrates analgesic effects comparable to aspirin but with a potentially longer duration of action. [, , ] For instance, in a study of patients with pain following impacted molar extraction, a 400mg dose of fendosal provided similar analgesia to 650mg of aspirin but lasted substantially longer. [] Similarly, in postpartum uterine pain, 200mg and 400mg doses of fendosal provided prolonged pain relief compared to aspirin. []

Q3: What are the main metabolites of fendosal identified in different species?

A: The primary metabolic pathway of fendosal involves hydroxylation. Unchanged fendosal and a monohydroxylated metabolite, present both freely and as a glucuronide conjugate, are the major excretion products in various species, including rats, mice, rabbits, dogs, monkeys, and humans. [] A minor dihydroxylated metabolite was tentatively identified in humans and rhesus monkeys. [] Notably, these metabolites were susceptible to oxidation during the isolation and purification process, resulting in the formation of their corresponding dehydrogenated derivatives. []

Q4: Has there been any computational modeling of fendosal and its potential for Alzheimer's treatment?

A: A recent computational study explored fendosal's potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), targets for Alzheimer's disease treatment. [] Docking studies showed promising interactions with both enzymes, with a docking score of -8.160 kcal/mol against AChE. [] Molecular dynamics simulations further supported fendosal's stability within the binding sites of these enzymes. [] This research highlights the potential for repurposing fendosal for Alzheimer's treatment, warranting further in vitro and in vivo investigations. []

Q5: Are there structural analogs of fendosal with anti-inflammatory activity?

A: Researchers synthesized several 2-carboxyaryl-substituted dihydrobenz[e]indoles, tetrahydroindoles, and tetrahydrobenzofurans as structural analogs of fendosal. [] While exhibiting lower potency compared to fendosal, two analogs, 2-(3-carboxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydrobenz[e]indole and 1-(n-butyl)-2-(3-carboxy-4-hydroxyphenyl)-4,5,6,7-tetrahydroindole, displayed notable anti-inflammatory activity in a carrageenan-induced rat paw edema assay. [] This finding suggests that modifications to the fendosal structure can retain some anti-inflammatory properties.

Q6: Has fendosal been investigated for other therapeutic applications?

A: Beyond its analgesic and potential anti-Alzheimer's activities, research has explored fendosal's ability to inhibit plasminogen activator inhibitor-1 (PAI-1). [] PAI-1 is a key regulator of fibrinolysis, and elevated levels are associated with an increased risk of thrombotic diseases. [] Fendosal demonstrated potent PAI-1 neutralizing properties in various assays, including a plasmin-coupled chromogenic assay, direct chromogenic assays, ELISA, SDS-PAGE, and surface plasmon resonance. [] This study highlights fendosal's potential as a novel therapeutic agent for thrombotic disorders by targeting PAI-1. []

Q7: What analytical methods have been employed to quantify fendosal levels?

A: A rapid and sensitive fluorimetric procedure has been developed for quantifying fendosal concentrations in plasma. [] This method involves extraction of fendosal from buffered plasma followed by fluorescence measurement induced by short-wave UV irradiation. [] The procedure exhibits a linear relationship between drug concentration and induced fluorescence over a specific concentration range and enables efficient analysis of multiple samples. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)guanidine Sulfate](/img/structure/B1672425.png)